2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione
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Overview
Description
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione is an organic compound that features a fluorene moiety attached to a butane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione typically involves the reaction of fluorene derivatives with appropriate diketone precursors. One common method involves the use of a boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety into alcohols.
Substitution: The fluorene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorene-based compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis . The binding interactions and mode of action are often studied using molecular docking and fluorescence-activated cell sorting (FACS) analysis.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-(9H-Fluoren-9-YL)-1-phenylbutane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
118365-05-2 |
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Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C23H18O2/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-14,21-22H,1H3 |
InChI Key |
PGKKZQWOPLTNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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